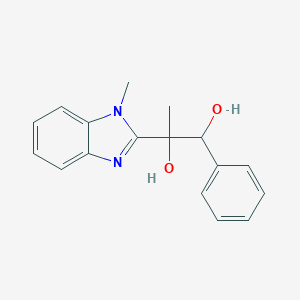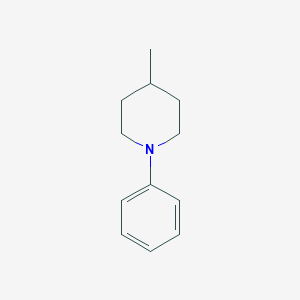
4-Methyl-1-phenylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-phenylpiperidine (4-MePPP) is a synthetic compound that belongs to the class of piperidine derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-phenylpiperidine involves its ability to inhibit the reuptake of dopamine in the brain. This leads to an increase in dopamine levels in the synaptic cleft, which can result in enhanced dopamine signaling and neurotransmission. Additionally, 4-Methyl-1-phenylpiperidine has been shown to have affinity for sigma receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methyl-1-phenylpiperidine are primarily related to its ability to modulate dopamine signaling in the brain. This can result in a range of effects, including increased locomotor activity, enhanced reward processing, and altered mood and behavior. Additionally, 4-Methyl-1-phenylpiperidine has been shown to have analgesic effects, which may be related to its activity at sigma receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methyl-1-phenylpiperidine in lab experiments is its potency and selectivity as a dopamine reuptake inhibitor. This makes it useful for studying the role of dopamine in the brain and for developing new treatments for dopamine-related disorders. However, one limitation is that its effects on other neurotransmitter systems are not well understood, which may limit its usefulness in certain research contexts.
Orientations Futures
There are several future directions for research involving 4-Methyl-1-phenylpiperidine. One area of interest is the development of new treatments for dopamine-related disorders, such as Parkinson's disease and addiction. Additionally, further research is needed to understand the effects of 4-Methyl-1-phenylpiperidine on other neurotransmitter systems and to explore its potential as a sigma receptor agonist. Finally, there is a need for more studies on the safety and toxicity of 4-Methyl-1-phenylpiperidine, particularly in the context of long-term use and high doses.
Conclusion:
In conclusion, 4-Methyl-1-phenylpiperidine is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. It acts as a potent dopamine reuptake inhibitor and has been shown to have a range of biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, there are several future directions for research involving 4-Methyl-1-phenylpiperidine, particularly in the development of new treatments for dopamine-related disorders.
Méthodes De Synthèse
4-Methyl-1-phenylpiperidine can be synthesized through various methods, including the reduction of 4-methyl-2-nitropropene with hydrogen gas in the presence of a palladium catalyst. Another method involves the reduction of 4-methyl-2-nitropropene with sodium borohydride in the presence of acetic acid. Both methods are efficient and yield high purity 4-Methyl-1-phenylpiperidine.
Applications De Recherche Scientifique
4-Methyl-1-phenylpiperidine has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent dopamine reuptake inhibitor, which makes it useful for studying the role of dopamine in the brain. Additionally, 4-Methyl-1-phenylpiperidine has been used as a model compound for studying the structure-activity relationship of piperidine derivatives.
Propriétés
Nom du produit |
4-Methyl-1-phenylpiperidine |
|---|---|
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
4-methyl-1-phenylpiperidine |
InChI |
InChI=1S/C12H17N/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Clé InChI |
VJPATYRREZJCLJ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=CC=CC=C2 |
SMILES canonique |
CC1CCN(CC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)
![4-methoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide](/img/structure/B262406.png)
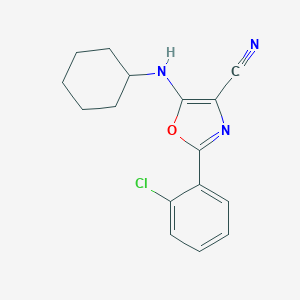
![Ethyl 3-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-imino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B262410.png)
![2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B262413.png)
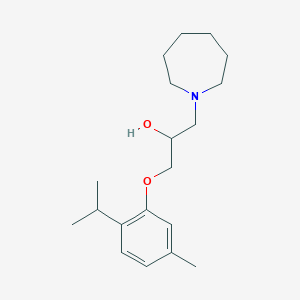
![N-[2-(diethylamino)-2-oxoethyl]benzamide](/img/structure/B262415.png)
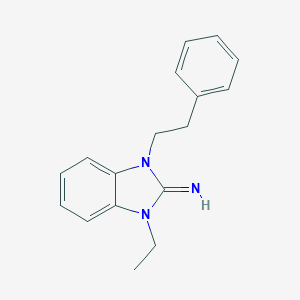
![2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B262419.png)
![4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine](/img/structure/B262422.png)
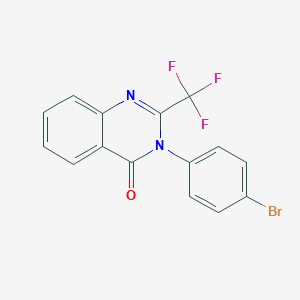
![2,6-Ditert-butyl-4-{[(4-isopropylphenyl)sulfonyl]oxyimino}-2,5-cyclohexadien-1-one](/img/structure/B262426.png)
